Z-Dehydro-Ala-OMe

Description

Significance in Chemical Synthesis and Biological Research

The significance of Z-Dehydro-Ala-OMe and the broader class of dehydroalanine-containing compounds stems from their versatile applications, ranging from the construction of complex molecules to their presence in naturally occurring bioactive peptides.

Role as a Versatile Building Block in Organic Synthesis

Dehydroalanine (B155165) derivatives, including this compound, are highly versatile building blocks in organic synthesis. Their α,β-unsaturated nature allows for a variety of chemical transformations. rsc.orgnih.gov These compounds can readily undergo reactions such as Michael additions, transition-metal-catalyzed cross-couplings, and cycloadditions. nih.govnih.gov This reactivity makes them valuable intermediates in the synthesis of complex organic molecules and other non-standard amino acids. For instance, dehydroalanine serves as a precursor for the synthesis of selenocysteine-containing peptides. The unique reactivity of dehydroalanine also makes it a valuable component in the development of enzyme inhibitors and as a precursor for more complex amino acid derivatives. chemimpex.com

Importance in Peptide and Protein Modification

The dehydroalanine moiety is of great importance in the modification of peptides and proteins. Its electrophilic character allows for site-specific reactions with nucleophiles like thiols and amines, enabling the introduction of various functionalities into a peptide or protein structure. acs.orgox.ac.uk This has been utilized for labeling proteins with dyes and sugars, incorporating unnatural side chains, and installing post-translational modifications. ox.ac.uk The ability to generate dehydroalanine from cysteine or serine residues within a peptide or protein provides a powerful tool for creating modified proteins with tailored properties. wikipedia.orgrsc.org This chemical handle allows for the construction of a diverse range of protein conjugates from a single modified protein.

The incorporation of dehydroalanine can also influence the proteolytic stability of the parent molecule. nih.gov Furthermore, palladium-mediated cross-coupling reactions have been developed for the modification of dehydroalanine residues in peptides and proteins, expanding the toolkit for creating novel biomolecules.

Occurrence in Natural Products and Bioactive Peptides

Dehydroalanine is a component of a wide variety of naturally occurring peptides with therapeutic activities. acs.orgnih.gov It is found in numerous peptidyl metabolites, primarily from bacteria, but also from fungi, higher plants, and marine invertebrates. rsc.orgnih.gov Many dehydroalanine-containing peptides exhibit antimicrobial, antifungal, antitumor, and phytotoxic activities. nih.gov

A well-known example is nisin, a bacteriocin (B1578144) used as a food preservative, which contains dehydroalanine residues. wikipedia.orgnih.gov Other examples include lantibiotics, microcystins, and thiopeptide antibiotics. wikipedia.orgnih.gov In these natural products, the dehydroalanine residue can be crucial for their biological activity, contributing to both their conformation and reactivity. nih.gov The presence of dehydroalanine and a related compound, dehydrobutyrine, is a common feature in ribosomally synthesized and post-translationally modified peptides (RiPPs). nih.gov

Structural Characteristics and Reactivity of the Dehydroalanine Moiety

The unique chemical behavior of dehydroalanine is a direct consequence of its distinct structural features, particularly the presence of a carbon-carbon double bond adjacent to the carbonyl group.

Electrophilic Nature and α,β-Unsaturation

The defining feature of the dehydroalanine moiety is its α,β-unsaturation, which renders it electrophilic. wikipedia.orgnsf.gov This property makes dehydroalanine residues potent Michael acceptors, readily reacting with nucleophiles such as thiols and amines under mild conditions. acs.orgnih.govox.ac.uk This reactivity is fundamental to its role in both biological processes and synthetic applications. For example, the electrophilicity of dehydroalanine allows for the formation of cross-links in peptides and proteins through reactions with cysteine residues to form lanthionine (B1674491) bridges. wikipedia.org The lone-pair electrons on the adjacent nitrogen can conjugate with the double bond of the alkene, influencing its electronic properties. nih.gov

Conformational Properties of Dehydroalanine Residues

The presence of the α,β-double bond has a profound effect on the conformational properties of peptides containing dehydroalanine. nih.gov The sp2 hybridization of the α-carbon results in a planar conformation around this residue, which can induce specific secondary structures in peptides. nsf.gov For instance, dehydroalanine residues can promote the formation of inverse γ-turns. nsf.govias.ac.in In sequences with multiple consecutive dehydroalanine residues, extended 2.0₅-helical conformations have been observed, where the peptide chain adopts a remarkably flat structure. acs.orgrsc.org This rigidifying effect on the peptide backbone can reduce the entropic cost of binding to receptors, potentially enhancing biological activity. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₃NO₄ |

| Molecular Weight | 235.24 g/mol |

| CAS Number | 21149-17-7 |

| Appearance | Crystals |

| Assay | ≥98.0% (TLC) |

Interactive Data Table: Natural Products Containing Dehydroalanine

| Natural Product | Source Organism | Biological Activity |

| Nisin | Lactococcus lactis | Antimicrobial |

| Microcystins | Cyanobacteria | Hepatotoxic |

| Lantibiotics | Various bacteria | Antimicrobial |

| Thiopeptides | Various bacteria | Antimicrobial, Antitumor |

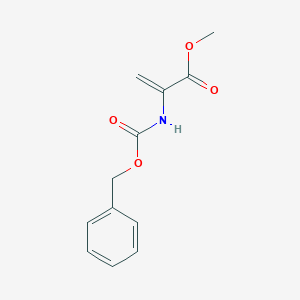

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(phenylmethoxycarbonylamino)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-9(11(14)16-2)13-12(15)17-8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFUIEDYPRMRNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393314 | |

| Record name | Z-Dehydro-Ala-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21149-17-7 | |

| Record name | Z-Dehydro-Ala-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reaction Mechanisms of Z Dehydro Ala Ome

Nucleophilic Addition Reactions to the α,β-Unsaturated System

The electron-deficient double bond in Z-Dehydro-Ala-OMe readily undergoes conjugate (Michael) addition reactions with a variety of nucleophiles. These reactions are crucial for the synthesis of β-substituted alanines and other modified amino acid structures.

Michael Addition Reactions

Michael addition reactions are a cornerstone of this compound's reactivity, enabling the formation of new carbon-heteroatom and carbon-carbon bonds at the β-position.

Thia-Michael Additions (e.g., with Thiols)

Thiols are potent nucleophiles that readily add to the β-carbon of this compound, forming β-thioether substituted alanines. These reactions are often carried out under mild conditions, sometimes even in aqueous media, leading to efficient formation of sulfur-containing amino acid derivatives. Research has shown that these additions can be rapid, with high yields reported in various solvent systems researchgate.netnih.govrsc.orgnih.gov. For instance, the addition of thiols to dehydroalanine (B155165) amides in water has been noted for its accelerated reaction rates and improved yields researchgate.net.

Aza-Michael Additions (e.g., with Amines)

Amines, both primary and secondary, act as effective nucleophiles in aza-Michael additions to this compound. This pathway leads to the formation of β-amino substituted alanines, including valuable α,β-diamino acid derivatives researchgate.netuminho.ptscribd.comsemanticscholar.orgzenodo.org. These reactions can be performed with a range of amines, including nitrogen heterocycles, often under mild conditions, sometimes without the need for catalysts or additional bases, yielding products in good to excellent yields zenodo.org. The reaction of amines with dehydroalanine amides in water has also demonstrated rate acceleration and high efficiency researchgate.net.

Addition of Carbon Nucleophiles (e.g., Organocopper Reagents, Silyl (B83357) Enol Ethers)

Carbon nucleophiles, such as organocopper reagents and silyl enol ethers, also participate in Michael addition reactions with this compound. Organocopper reagents are known to add stereoselectively to α,β-unsaturated systems pitt.edu. Silyl enol ethers, in the presence of Lewis acids, can also add to dehydroalanine derivatives, leading to the formation of β-substituted alanines beilstein-journals.orgresearchgate.net. These reactions are important for introducing carbon frameworks at the β-position, expanding the diversity of accessible amino acid structures.

Formation of β-Substituted Alanines

The collective outcome of the Michael addition reactions described above is the formation of a wide array of β-substituted alanine (B10760859) derivatives. These transformations are central to using this compound as a synthetic precursor. For example, reactions with nitrogen heterocycles have yielded β-heterocyclic amino acids such as indolylalanines and pyrazolylalanines uminho.pt. Similarly, thia-Michael and aza-Michael additions introduce sulfur and nitrogen functionalities, respectively, at the β-position researchgate.netnih.govrsc.orgnih.govuminho.ptzenodo.org. The synthesis of β-bromo-β-substituted dehydroalanines has also been reported, further highlighting the versatility of these addition reactions uminho.pt.

Cycloaddition Reactions

This compound can also participate in cycloaddition reactions, most notably 1,3-dipolar cycloadditions. These reactions offer a route to cyclic amino acid derivatives, such as pyrrolidines, and are valuable for peptide modification.

One significant application involves the 1,3-dipolar cycloaddition between dehydroalanine residues and C,N-cyclic azomethine imines. This reaction can be performed under mild, non-catalytic conditions and is effective for late-stage peptide modification, labeling, and conjugation, yielding quaternary amino acids nih.gov. Furthermore, photoinitiated 1,3-dipolar cycloadditions between dehydroalanine and tetrazoles have been developed, proceeding rapidly within minutes under UV irradiation to form fluorescent pyrazoline-modified peptides and proteins nih.gov. These cycloaddition strategies provide efficient methods for functionalizing peptides and proteins with precise site-specificity.

Compound List

1,3-Dipolar Cycloaddition

1,3-Dipolar cycloaddition reactions represent a powerful strategy for forming five-membered heterocyclic rings. This compound, with its activated alkene moiety, readily participates as a dipolarophile in these reactions.

Nitrile Oxide-Dehydroalanine Cycloaddition

The reaction between nitrile oxides and this compound (often in its N-protected form, such as N-Boc-Z-Dehydro-Ala-OMe) leads to the formation of isoxazoline (B3343090) rings. This [3+2] cycloaddition is a well-established method for functionalizing the dehydroalanine backbone, yielding cyclic α-amino ester derivatives jmaterenvironsci.comresearchgate.netresearchgate.netnih.gov. The nitrile oxides are typically generated in situ from oximes or other precursors. The reaction proceeds with good regioselectivity, affording 3,4-disubstituted isoxazolines, which can be considered masked β-hydroxy-α-amino acid derivatives jmaterenvironsci.com. This transformation is particularly useful for introducing structural diversity into peptides and proteins containing dehydroalanine residues, forming isoxazoline rings on the protein backbone nih.gov.

Table 1: Nitrile Oxide-Dehydroalanine Cycloaddition Reactions

| Nitrile Oxide Precursor | Dipole Type | Dehydroalanine Derivative | Product Class | Key Features | Citation(s) |

| Aryl Oximes | Arylnitrile Oxide | N-Boc-Z-Dehydro-Ala-OMe | Isoxazolines | Formation of cyclic α-quaternary α-amino esters | jmaterenvironsci.comresearchgate.netresearchgate.net |

| Pyridyl Oxime | Pyridylnitrile Oxide | N-Boc-Z-Dehydro-Ala-OMe | Isoxazolines | Formation of cyclic α-quaternary α-amino esters | jmaterenvironsci.comresearchgate.netresearchgate.net |

| (General) | Nitrile Oxide | Dehydroalanine (Dha) | Isoxazolines | Protein modification, catalyst-free, aqueous media | nih.gov |

Photoinitiated 1,3-Dipolar Cycloaddition with Tetrazoles

A notable advancement in the reactivity of dehydroalanine is its participation in photoinitiated 1,3-dipolar cycloadditions with tetrazoles nih.govresearchgate.netrsc.orgrsc.org. Under UV irradiation (e.g., 302 nm), 2,5-diaryl tetrazoles readily generate nitrile imine dipoles. These dipoles then undergo rapid [3+2] cycloaddition with the unsaturated double bond of dehydroalanine residues in peptides and proteins. This process is characterized by its mild, catalyst-free conditions, rapid reaction kinetics (completing within minutes), and the formation of fluorescent pyrazoline products nih.govresearchgate.netrsc.orgrsc.org. The high chemoselectivity for dehydroalanine residues makes this method valuable for late-stage peptide and protein modifications, offering precise temporal and spatial control due to light activation nih.govresearchgate.netrsc.org. This approach has also been applied to complex natural product peptides, demonstrating its broad applicability nih.govresearchgate.netrsc.org.

Table 2: Photoinitiated 1,3-Dipolar Cycloaddition with Tetrazoles

| Dipolarophile | 1,3-Dipole Source | Irradiation Source | Key Features | Citation(s) |

| Dehydroalanine (Dha) | 2,5-Diaryl Tetrazoles | UV lamp (302 nm) | Catalyst-free, rapid reaction, fluorescent pyrazoline formation, site-specific | nih.govresearchgate.netrsc.orgrsc.org |

| Dha-containing peptides | 2,5-Diaryl Tetrazoles | UV lamp | Protein modification, mild conditions, potential for cell imaging | nih.govresearchgate.netrsc.orgrsc.org |

Diels-Alder Reactions

This compound and its derivatives can function as dienophiles in Diels-Alder reactions, typically reacting with conjugated dienes to form six-membered rings. Studies have investigated the Diels-Alder cycloadditions of dehydroalanine derivatives with cyclopentadiene, aiming for the synthesis of carbocyclic amino acids lookchem.comnih.govresearchgate.netcdnsciencepub.comcapes.gov.br. While simple methyl esters of dehydroalanine show moderate reactivity, N-acyl derivatives, such as N-acetyl- or N-benzoyl-dehydroalanine methyl esters, have demonstrated enhanced reactivity and improved stereoselectivity in these cycloadditions, particularly when chiral auxiliaries are employed nih.govresearchgate.netcdnsciencepub.comcapes.gov.br. These reactions provide access to complex norbornane-type amino acid skeletons lookchem.comresearchgate.net.

Table 3: Diels-Alder Reactions of Dehydroalanine Derivatives

| Dienophile | Diene | Key Features | Citation(s) |

| Methyl-N-acetyl-α,β-dehydroalaninate | Cyclopentadiene | Formation of norbornane (B1196662) skeletons, stereoselective, enhanced reactivity | researchgate.netcdnsciencepub.com |

| Methyl-N-benzoyl-α,β-dehydroalaninate | Cyclopentadiene | Lower reactivity compared to N-acetyl derivative | researchgate.netcdnsciencepub.com |

| Polymer-bound Dehydroalanine derivatives | Various Dienes | Solid-phase synthesis of carbocyclic amino acids | lookchem.com |

| Dehydroalanine methyl esters (general) | Cyclopentadiene | Dienophile, formation of carbocyclic amino acids | nih.govcapes.gov.br |

| Oxazolone and thiohydantoin dienophiles | Cyclopentadiene | Significantly more reactive than dehydroalanine methyl esters | nih.govcapes.gov.br |

Metal-Catalyzed Reactions and Cross-Coupling

Metal catalysis plays a crucial role in functionalizing this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Mediated Cross-Coupling

Palladium-catalyzed cross-coupling reactions are widely employed to functionalize the double bond of dehydroalanine derivatives. Suzuki-Miyaura coupling, for instance, has been utilized with β-halo dehydroalanine esters (e.g., β-bromo or β,β-dibromo derivatives) and boronic acids to introduce aryl or heteroaryl substituents at the β-position, yielding β,β-disubstituted dehydroalanines researchgate.netrcaap.ptcore.ac.ukuminho.ptthieme-connect.com. Sonogashira coupling has been used to couple phenylacetylenes with β-halo dehydroalanine esters, forming β-alkynyl dehydroalanines thieme-connect.comcore.ac.uk. Furthermore, palladium(II)-catalyzed cross-dehydrogenative coupling (CDC) has emerged as a direct method to functionalize the C-H bonds of simple arenes with N-phthaloyl dehydroalanine esters, stereoselectively generating Z-dehydrophenylalanine skeletons without the need for pre-functionalized halo-dehydroalanine derivatives acs.orguniurb.it. These palladium-catalyzed transformations are vital for constructing complex amino acid structures and for peptide modification researchgate.netrsc.org.

Table 4: Palladium-Mediated Cross-Coupling Reactions of Dehydroalanine Derivatives

| Reaction Type | Coupling Partner(s) | Dehydroalanine Derivative | Catalyst/Conditions | Product Class | Citation(s) |

| Suzuki Coupling | Benzo[b]thiophene boronic acids | N-acetyl-β,β-dibromodehydroalanine methyl ester | Pd(OAc)₂, Cu(OAc)₂ in DMF; Pd(PPh₃)₄, Na₂CO₃ in DME/H₂O | β,β-bis-(benzo[b]thienyl)dehydroalanines | rcaap.ptuminho.pt |

| Suzuki Coupling | Arylboronic acids | N-protected β-halodehydroalanine esters | Pd catalyst, base | β-aryl/heteroaryl dehydroalanines | researchgate.netthieme-connect.comnih.gov |

| Sonogashira Coupling | Phenylacetylenes | N-(tert-butoxycarbonyl)-(E)-β-bromo/β,β-dibromodehydroalanine esters | Pd(PPh₃)₄, CuI, NEt₃ in acetonitrile (B52724) | β-substituted/β,β-disubstituted dehydroalanines | thieme-connect.comcore.ac.uk |

| Heck Reaction | Methyl acrylate, methyl methacrylate | Vinyl triflate of Kornfeld's ketone (related structure) | Pd catalyst | Formal synthesis of lysergic acid precursors | chempedia.info |

| Cross-Dehydrogenative Coupling (CDC) | Simple Aromatic Hydrocarbons (Arenes) | Methyl N-phthaloyl dehydroalanine esters | Pd(II) catalyst | Z-dehydrophenylalanine skeletons | acs.orguniurb.it |

| Heck Reaction | Aryl halides/triflates | Dehydroalanine derivatives | Pd catalyst | Arylated dehydroalanine derivatives | uniurb.itrsc.org |

Photocatalytic Functionalization (e.g., Hydroarylation)

Photocatalysis has emerged as a powerful tool for the functionalization of this compound and its peptide conjugates, enabling transformations under mild conditions. Photocatalytic hydroarylation, utilizing visible light and photocatalysts such as eosin (B541160) Y or iridium complexes, allows for the addition of aryl groups to the dehydroalanine double bond via arylthianthrenium salts researchgate.netnih.govuva.nlresearchgate.net. This method is highly functional group tolerant and amenable to scale-up, facilitating the synthesis of unnatural phenylalanine derivatives and peptide conjugates researchgate.netnih.govuva.nlresearchgate.net. Other photocatalytic approaches include decarboxylative conjugate additions of various radical precursors (e.g., carboxylic acids) to dehydroalanine derivatives, often mediated by iridium or ruthenium photocatalysts, leading to diverse α-amino acid structures researchgate.netsci-hub.sersc.orgnih.govrsc.orgresearchgate.netrsc.org. These reactions leverage the electrophilic nature of the dehydroalanine moiety for late-stage functionalization and the creation of novel amino acid building blocks.

Table 5: Photocatalytic Functionalization of Dehydroalanine Derivatives

| Reaction Type | Photocatalyst/Conditions | Substrate/Radical Precursor | Key Features | Citation(s) |

| Hydroarylation | Eosin Y, DIPEA, visible light | Dehydroalanine derivative, Arylthianthrenium salts | Mild conditions, functional group tolerance, peptide conjugation | uva.nl |

| Hydroarylation | Visible light, Ir or Ru photocatalysts | Dehydroalanine (Dha) residue, Arylthianthrenium salts | Late-stage peptide functionalization, scale-up, creation of phenylalanine derivatives | researchgate.netnih.govresearchgate.net |

| Decarboxylative Conjugate Addition | Acridinium-based photocatalyst, visible light | Dehydroalanine ester, Carboxylic acids | Mild, general method, wide functional group tolerance | sci-hub.se |

| Conjugate Addition | Photoredox catalysis (e.g., Ir complexes), visible light | Halogenated pyridines/heterocycles, Dehydroalanine derivatives | Regiospecific activation, synthesis of β-heteroaryl α-amino acids | rsc.orgnih.govrsc.org |

| Giese-type Addition | Photoredox catalysis (e.g., Ru(bpy)₃(PF₆)₂), visible light | Dehydroalanine derivatives, various radical precursors | Mild, selective, direct modification of peptides | researchgate.net |

| Umpolung Synthesis | Visible light, photocatalysis | Imines, Dehydroalanine derivatives | Three-component coupling, formation of 1,3-diamines | acs.org |

Compound List:

this compound (Methyl (Z)-2-aminoprop-2-enoate)

N-Boc-Z-Dehydro-Ala-OMe (Methyl N-(tert-butoxycarbonyl)-(Z)-2-aminoprop-2-enoate)

N-acetyl-α,β-dehydroalaninate

N-benzoyl-α,β-dehydroalaninate

N-phthaloyl dehydroalanine esters

β-halo dehydroalanine esters (e.g., β-bromo, β,β-dibromo)

Dehydroalanine (Dha) residues (in peptides/proteins)

Nitrile oxides (various aryl and pyridyl)

Tetrazoles (e.g., 2,5-diaryl tetrazoles)

Cyclopentadiene

Arylthianthrenium salts

Phenylacetylenes

Boronic acids (e.g., benzo[b]thiophene boronic acids)

Aromatic hydrocarbons (Arenes)

Catalytic Arylhydroxylation

Catalytic arylhydroxylation of dehydroalanine derivatives, including this compound, has been achieved using aryldiazonium salts in the presence of a ferrocene (B1249389) catalyst researchgate.netnih.gov. This reaction, often performed in continuous flow under partially aqueous conditions, efficiently yields α-hydroxyarylalanine derivatives researchgate.netnih.gov. The process is noted for its regioselectivity, broad functional group tolerance, and crucially, its ability to proceed without inducing polymerization of the dehydroalanine substrate researchgate.netnih.gov. The resulting α-hydroxyarylalanine products are valuable precursors for synthesizing α-unnatural amino acids, which are important targets in drug development researchgate.netnih.gov.

Table 1: Catalytic Arylhydroxylation of Dehydroalanine

| Catalyst | Reagent | Solvent/Conditions | Yield (max) | Product Type | Key Features | Citation |

| Ferrocene | Aryldiazonium salts | Partially aqueous | 82% | α-hydroxyarylalanine derivatives | Regioselective, broad functional group tolerance, no polymerization | researchgate.netnih.gov |

Dimerization Reactions

While specific details on the dimerization of this compound itself are not extensively detailed in the provided search results, dehydroamino acids as a class can undergo various reactions, including dimerization. Research on related dehydroamino acid derivatives and natural products with similar functionalities indicates that such compounds can participate in dimerization processes, sometimes spontaneously or through catalytic mechanisms mdpi.comnih.govresearchgate.net. For instance, studies on curcumin (B1669340) analogs and other natural product intermediates reveal that dehydroamino acid-like structures can form dimers through various pathways, including those involving reactive intermediates like quinone methides nih.gov. The reactivity of the double bond in dehydroamino acids makes them susceptible to reactions that can lead to the formation of dimeric structures, which can be influenced by reaction conditions, substituents, and the presence of catalysts mdpi.comresearchgate.net.

Bioconjugation Strategies Utilizing this compound Reactivity

This compound serves as a versatile building block in bioconjugation due to the inherent reactivity of its dehydroalanine moiety. This moiety readily participates in various addition reactions, making it an effective handle for labeling and modifying biomolecules researchgate.netchemrxiv.org.

One significant application involves Michael additions . The electron-deficient double bond in this compound is highly susceptible to nucleophilic attack by thiols and amines. This reactivity is leveraged for the conjugation of small molecules, peptides, or proteins. For example, the Michael addition of thiols to dehydroalanine residues has been demonstrated to be highly efficient, even in aqueous media, offering a mild approach for bioconjugation researchgate.netresearchgate.net. The steric bulk of certain dehydroamino acid derivatives, such as those with cycloalkyl substituents, can render them inert to nucleophilic conjugate addition, thereby enhancing the proteolytic stability of modified peptides nih.gov.

Another area of application is in click chemistry and related ligation strategies. Dehydroamino acids can be incorporated into peptides, and their unique reactivity can be exploited for convergent ligation. For instance, strategies involving the synthesis of dehydroalanine-containing peptides via phenylselenocysteine (B1259780) incorporation followed by oxidative elimination have been reported, facilitating subsequent ligation reactions researchgate.net.

Furthermore, this compound and related dehydroamino acids are being explored in transition metal-catalyzed cross-coupling reactions and photoredox catalysis for the generation of carbon-carbon and carbon-heteroatom bonds researchgate.netchemrxiv.orgacs.org. These methods allow for the introduction of diverse functionalities onto peptides and proteins under mild conditions, suitable for bioconjugation. For example, alanine carbastannatranes, which can be derived from alanine and are analogous in reactivity to dehydroamino acids in some transformations, have been used in Pd(0)-catalyzed C-C and C-heteroatom bond-forming reactions under buffered, room-temperature conditions relevant to bioconjugation chemrxiv.org. Photoredox catalysis has also enabled enantioselective 1,4-conjugate additions to chiral dehydroalanine derivatives, providing access to unnatural α-amino acids with potential applications in chemical biology acs.org.

Table 2: Bioconjugation Strategies Utilizing Dehydroamino Acid Reactivity

| Strategy | Reaction Type | Nucleophile/Electrophile Examples | Key Features | Citation(s) |

| Michael Addition | Conjugate addition | Thiols, Amines | High efficiency, mild conditions (aqueous media), steric hindrance can impart proteolytic stability. | researchgate.netresearchgate.netnih.gov |

| Ligation Strategies | Oxidative elimination, Convergent ligation | N/A | Incorporation of dehydroalanine via precursors like phenylselenocysteine. | researchgate.net |

| Cross-Coupling | Pd-catalyzed C-C/C-heteroatom bond formation | Organostannanes, Boronic acids | Mild conditions (buffered, room temp.), compatibility with peptide manipulation techniques, broad scope for diversification. | chemrxiv.org |

| Photoredox Catalysis | 1,4-Conjugate addition | C-nucleophiles | Mild conditions, room temperature, access to enantiomerically pure unnatural amino acids, potential for chemical biology applications. | acs.org |

Applications of Z Dehydro Ala Ome and Dehydroalanine Chemistry in Biological Systems

Probes for Biological Research

The unique chemical properties of dehydroalanine (B155165), particularly its electrophilic nature, have been leveraged to create sophisticated probes for investigating complex biological systems. These probes enable researchers to monitor enzyme activity, track molecular interactions, and visualize cellular processes with high specificity.

Dehydroalanine-Based Activity Probes

Dehydroalanine-based activity probes (ABPs) are designed to covalently label and identify active enzymes within complex biological environments. The dehydroalanine residue, acting as a Michael acceptor, readily undergoes conjugate addition reactions with nucleophilic residues, most commonly the catalytic cysteine residues found in the active sites of many enzymes rsc.orgox.ac.ukrsc.org. This covalent labeling allows for the capture and identification of active enzymes, facilitating activity-based protein profiling (ABPP) and the study of enzyme function and regulation acs.orgnih.gov.

A significant area of application for Dha-based ABPs is in the study of the ubiquitin-proteasome system (UPS), particularly deubiquitinating enzymes (DUBs) and ubiquitin ligases rsc.orgresearchgate.netfrontiersin.org. Ubiquitin-Dha (Ub-Dha) conjugates have been synthesized and employed as probes to target these enzymes. These probes can react with the active site cysteines of DUBs, forming stable covalent adducts that allow for the identification and characterization of specific DUBs involved in cellular pathways nih.govresearchgate.net. For instance, Ub-Dha probes have been used to study the activity of E1, E2, and E3 ubiquitin enzymes, monitoring catalytic pathways through trans-thioesterification reactions frontiersin.org. Research has also focused on developing ubiquitinated protein-activity-based probes through sequential dehydroalanine formation on expressed proteins, enabling the identification of enzymes that modulate specific proteins, such as identifying USP15 as a potential deubiquitinase for α-globin nih.gov.

Table 1: Examples of Dehydroalanine-Based Activity Probes

| Probe Type | Target Enzyme Class | Mechanism of Action | Application/Study Area |

| Ubiquitin-Dehydroalanine (Ub-Dha) | Deubiquitinases (DUBs) | Covalent Michael addition to catalytic cysteine | Activity-based protein profiling, identification of DUBs, study of ubiquitination pathways |

| Ubiquitin-Dehydroalanine (Ub-Dha) | Ubiquitin Ligases (e.g., E1, E2, E3 enzymes) | Covalent Michael addition to catalytic cysteine | Monitoring catalytic pathways, activity-based probing of enzyme cascades |

| Ubiquitinated Protein-Dha | Deubiquitinases (e.g., USP15) | Covalent Michael addition to catalytic cysteine | Identification of protein-modulating DUBs, proteomic identification of targets |

| Dha-containing Diubiquitin | Deubiquitinases (DUBs) | Covalent adduct formation with active site cysteine | Studying DUB activity and selectivity, proteomic identification of linkage-specific DUBs |

Fluorescent Probes

Dehydroalanine derivatives, including those synthesized using Z-Dehydro-Ala-OMe as a precursor, are instrumental in the construction of fluorescent probes. These probes integrate a fluorophore with a recognition element, allowing for the visualization and quantification of biological targets or processes through fluorescence microscopy or spectroscopy rsc.orguminho.pt. The dehydroalanine residue can serve as a scaffold for attaching various chromophores or can be chemically modified via conjugate addition or Diels-Alder reactions to introduce fluorescent moieties rsc.orgrsc.orgkcl.ac.uk.

Research has explored the synthesis of fluorescent α-amino acids by incorporating highly conjugated chromophores into the side chain of amino acids, with dehydroalanine derivatives serving as key intermediates. For example, Heck reactions between vinylglycinol derivatives and polyaromatic bromides, such as 1-bromopyrene, have been employed to synthesize fluorescent polyaromatic α-amino acids rsc.org. These probes are valuable for studying protein dynamics and local conformational changes within enzymes rsc.org. Furthermore, dehydroamino acid derivatives have been used to synthesize pyrenylamino acids and fluorescent indole (B1671886) derivatives, which can act as sensitive probes for biological systems, including detecting fluoride (B91410) anions uminho.pt. The ability to attach dyes to proteins via dehydroalanine residues also expands their utility as fluorescent labels rsc.org.

Table 2: Examples of Dehydroalanine-Derived Fluorescent Probes

| Probe Type/Scaffold | Incorporated Fluorophore / Chromophore | Targeted Biological Process/Molecule | Key Reaction Type (for Dha incorporation) |

| Pyrenylamino acids | Pyrene | Protein dynamics, enzyme conformation | Conjugate addition, Heck reaction |

| Fluorescent Indole Derivatives | Indole-based systems | Fluoride anion detection, biological systems | Conjugate addition, Diels-Alder reactions |

| Polyaromatic α-amino acids | Polyaromatic groups | Protein dynamics, enzyme activity | Heck reaction, conjugate addition |

| Dha-labeled Proteins | Various dyes | Protein labeling, tracking | Conjugate addition with thiols |

The versatility of this compound and dehydroalanine chemistry in creating both activity-based and fluorescent probes underscores its importance in advancing chemical biology research, offering precise tools to dissect intricate biological mechanisms.

Compound List:

this compound

Dehydroalanine (Dha)

Ubiquitin-Dehydroalanine (Ub-Dha)

Ubiquitinated Protein-Dha

Dehydrobutyrine (Dhb)

Selenocysteine (B57510) (Sec)

Vinylglycinol

Pyrene

1-Bromopyrene

Ubiquitin Aldehyde

Ubiquitin Nitrile

Ubiquitin Propargylamine (UbPa)

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural confirmation of Z-Dehydro-Ala-OMe. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecule's atomic connectivity and chemical environment.

While a fully assigned spectrum is not available from the provided search results, the expected chemical shifts can be inferred from the compound's structure, which includes aromatic, vinylic, benzylic, and methoxy (B1213986) groups.

¹H NMR: The proton spectrum is expected to show distinct signals for the vinylic protons of the dehydroalanine (B155165) residue, which are typically found in the olefinic region of the spectrum. Further signals would correspond to the methoxy group (O-CH₃), the benzylic methylene (B1212753) protons (CH₂-Ph) of the Z-protecting group, the five aromatic protons of the phenyl ring, and the amide (N-H) proton.

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule. Key signals include those for the two carbonyl carbons (one from the ester and one from the carbamate), the two carbons of the C=C double bond, the carbons of the aromatic ring, the benzylic carbon, and the methoxy carbon. The chemical shift ranges for these types of carbons are well-established. oregonstate.edulibretexts.org

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Vinylic Protons (=CH₂) | ~5.5 - 6.5 | ~105 - 140 |

| Quaternary Vinylic Carbon (C=C) | - | |

| Aromatic Protons (-C₆H₅) | ~7.3 - 7.4 | ~127 - 136 |

| Benzylic Protons (-CH₂-Ph) | ~5.1 | ~67 |

| Amide Proton (-NH-) | Varies (broad) | - |

| Methoxy Protons (-OCH₃) | ~3.8 | ~52 |

| Ester Carbonyl (C=O) | - | ~165 |

| Carbamate (B1207046) Carbonyl (C=O) | - | ~155 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation, providing further structural confirmation. The compound has a molecular formula of C₁₂H₁₃NO₄ and a monoisotopic mass of 235.084 g/mol . chemspider.comsigmaaldrich.com

In typical soft-ionization techniques like Electrospray Ionization (ESI), the compound is expected to be observed as protonated or sodiated adducts.

| Ion Adduct | Expected m/z |

|---|---|

| [M+H]⁺ | 236.092 |

| [M+Na]⁺ | 258.074 |

| [M+K]⁺ | 274.048 |

Peptides and compounds containing a dehydroalanine residue exhibit a characteristic behavior under collision-induced dissociation (CID) in a mass spectrometer. Research has shown that the presence of dehydroalanine promotes a specific and enhanced cleavage of the N-Cα bond of the dehydroalanine residue. This fragmentation pathway is not commonly observed for other amino acids in positively charged ions.

This enhanced cleavage results in the generation of N-terminal c-type and C-terminal z-type fragment ions. The observation of these specific ion types can serve as a diagnostic tool to identify the presence of dehydroalanine residues and to locate their position within a peptide chain.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard analytical technique used to assess the purity of this compound. Given the compound's structure, which includes a nonpolar aromatic Z-group, a reverse-phase HPLC (RP-HPLC) method is most suitable for its analysis.

In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The purity of the compound is determined by integrating the area of the product peak relative to the total area of all observed peaks, typically monitored using a UV detector where the aromatic ring and conjugated system provide strong chromophores.

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., Lichrosorb RP-18) |

| Mobile Phase | Gradient of methanol (B129727) or acetonitrile (B52724) in water |

| Detection | UV spectrophotometry (e.g., 220 nm or 254 nm) |

| Purity Standard | ≥99% |

Computational and Theoretical Studies

Molecular Modeling and Dynamics

Molecular modeling and dynamics (MD) simulations are instrumental in understanding the behavior of molecules in various environments, particularly in solution and within larger biological contexts. Studies involving peptides incorporating dehydroamino acid residues, such as dehydrophenylalanine (ΔPhe) and dehydroleucine (B49857) (ΔLeu), have utilized MD to explore their self-assembly dynamics, the formation of aggregates, and the patterns of noncovalent interactions mdpi.comnih.gov. These simulations can track the evolution of peptide ensembles, revealing how molecules organize and interact over time mdpi.com.

For instance, atomistic MD simulations have been employed to investigate the self-assembly processes of dehydropeptide systems, calculating parameters like Solvent Accessible Surface Area (SASA) and molecular volume as indicators of aggregation propensity mdpi.com. Such analyses help in characterizing the compactness and exposed surface areas of peptide aggregates, providing clues about their structural stability and interaction potential. Furthermore, MD simulations have been used in conjunction with experimental data, such as NMR spectroscopy, to suggest that specific folded conformations are preferred in solution for certain dehydropeptide analogues nih.gov. The development of accurate force field parameters for dehydroamino acid residues is also a critical aspect of enabling reliable MD simulations of larger peptides and proteins containing these modified amino acids researchgate.net.

Table 1: Molecular Dynamics Simulation Parameters for Dehydropeptide Systems

| Study Context (Peptide Type) | Simulation Time (ns) | Ensemble | Water Box Size | Key Findings/Purpose | Reference |

| Dehydrotripeptides (e.g., containing ΔLeu) | Not specified | N/A | N/A | Suggested folded conformation preference in solution; conformational restriction. | nih.gov |

| Dehydropeptides (e.g., containing ΔPhe) | 250 | N/A | N/A | Investigated self-assembly dynamics, aggregate formation, SASA, and volume. | mdpi.com |

| Peptides containing dehydroamino acid residues (e.g., Nisin) | Not specified | N/A | N/A | Development of force field parameters for molecular mechanics and dynamics simulations. | researchgate.net |

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for determining the electronic structure, geometries, and energetic properties of molecules like Z-Dehydro-Ala-OMe and its related peptides. These methods allow for the precise calculation of molecular properties that are often difficult to obtain experimentally.

Various DFT functionals and basis sets have been applied to dehydroamino acid systems. For example, the BLYP-D3 Hamiltonian with the def2-TVZP basis set has been utilized for geometry optimization of systems involving π–π stacking interactions nih.gov. Other studies have employed methods such as M06-2X/6-31+G(d,p) to explore potential energy surfaces and map out accessible conformations (Ramachandran diagrams) for dehydroamino acids in both gas-phase and solvated environments mdpi.com. High-level ab initio calculations, including MP2/6-31G* and MP2/cc-pVTZ, have been used to generate accurate geometries and energy barriers, which are crucial for developing robust molecular mechanics force fields for dehydroamino acid residues researchgate.net.

Furthermore, quantum chemical calculations play a vital role in understanding spectroscopic properties. Semiempirical molecular orbital computations combined with time-dependent (TD) methods have been used to predict electronic Circular Dichroism (CD) spectra for helical peptides containing dehydroamino acid residues. These simulations help in correlating CD spectral profiles with specific conformations, including helix type, sense, and the orientation of side chains, thereby aiding in the determination of peptide structures in solution acs.orgcapes.gov.br. Quantum mechanical/molecular mechanical (QM/MM) approaches, such as the ONIOM method, have also been applied to study complex peptide systems rsc.org. These calculations can reveal detailed information about charge redistribution within the dehydroamino acid moiety researchgate.net and the nature of chemical bonds researchgate.net.

Table 2: Quantum Chemical Calculation Methods for Dehydroamino Acids and Peptides

| Method/Level of Theory | Basis Set | Application / Focus | Reference(s) |

| DFT (BLYP-D3) | def2-TVZP | Geometry optimization, especially for π–π stacked systems. | nih.gov |

| DFT (M06-2X) | 6-31+G(d,p) | Potential energy surface mapping (φ, ψ), prediction of conformations in various environments. | mdpi.com |

| MP2 / Ab initio | 6-31G*, cc-pVTZ | Reproducing geometries and energy barriers for force field development. | researchgate.net |

| STO-3G/SCF | N/A | Checking conformational maps of dehydroamino acid residues. | researchgate.net |

| Semiempirical + TD-DFT | N/A | Predicting electronic CD spectra, analyzing conformational dependence of spectra. | acs.orgcapes.gov.br |

| QM/MM (ONIOM) | N/A | Modeling complex peptide systems, investigating interactions. | rsc.org |

| DFT (e.g., B3LYP) | 6-31G | Geometry optimization and single-point calculations for QSAR descriptor generation. | researchgate.net |

Structure-Activity Relationship (SAR) Prediction

While specific quantitative structure-activity relationship (QSAR) studies focused exclusively on this compound were not directly identified in the provided search results, the principles and methodologies of QSAR are well-established for predicting the biological activities and properties of chemical compounds, including peptides and their analogues. QSAR models establish correlations between molecular descriptors and observed activities, thereby guiding the design of new molecules with desired properties excli.de.

For dehydroamino acid-containing peptides, the structural rigidity and altered electronic properties introduced by the dehydroamino acid residues can significantly influence their biological activity and stability nih.gov. Computational studies that predict molecular conformations and interactions can serve as a basis for SAR investigations. For instance, computational studies that model the three-dimensional structures of modified peptides can identify analogs that closely resemble the active natural product, thereby validating the predictive power of computational approaches for SAR rsc.org.

Quantum chemical descriptors, such as total energy, HOMO/LUMO energies, polarizability, and molecular volume, are frequently employed as inputs in QSAR models. These descriptors quantify various electronic and steric aspects of a molecule’s structure, which can then be correlated with its biological efficacy researchgate.net. The development of QSAR models typically involves rigorous statistical validation, including internal cross-validation (e.g., leave-one-out) and external validation, to ensure their predictive power and robustness mdpi.comresearchgate.net. By applying these principles, computational approaches can predict the activity of novel compounds and identify key structural features responsible for biological effects, even for complex molecules like peptides incorporating modified amino acids.

Table 3: Common QSAR Descriptors and Their Applications in Related Systems

| Descriptor Type | Examples | Application Area (Related Systems) | Reference(s) |

| Quantum Chemical Descriptors | Total energy, HOMO energy, HOMO-LUMO gap, polarizability, refractivity, molecular volume. | Predicting biological activity of acridines, correlating with activity of other organic molecules. | researchgate.net |

| Topological Descriptors | Not specified (e.g., connectivity indices, path counts). | Identifying inhibitors (e.g., PRMT1 inhibitors), classifying active substances. | mdpi.com |

| 2D/3D Structural Descriptors | Not specified (e.g., molecular surface area, shape indices, atomic properties). | Predicting cytotoxic activity of podophyllotoxin (B1678966) analogs, correlating with tubulin polymerization inhibition. | researchgate.net |

| Molecular Descriptors | Not specified (e.g., physicochemical properties, constitutional indices). | Predicting hazard categories for pesticides, assessing toxicological risk. | nih.gov |

| Conformational Descriptors | Dihedral angles (φ, ψ), helix type, helix sense, side-chain orientation. | Correlating peptide conformation with CD spectra, understanding structural preferences. | acs.orgcapes.gov.br |

Future Directions and Emerging Applications

Development of More Efficient and Selective Synthetic Methods

Future research in the synthesis of Z-Dehydro-Ala-OMe is heavily directed towards developing more efficient, cost-effective, and environmentally benign methods. This includes exploring novel catalytic systems that can improve stereoselectivity for the Z-isomer, increase reaction yields, and reduce reaction times. Emphasis is placed on green chemistry principles, such as employing milder reaction conditions, reducing the use of hazardous solvents, and minimizing waste generation. For instance, advancements in organocatalysis and transition metal catalysis are being investigated to achieve highly selective Z-dehydroamino acid ester formation, which is crucial for the purity and subsequent applications of this compound. Furthermore, continuous flow synthesis approaches are being explored to enable scalable and reproducible production, addressing limitations of traditional batch processes.

Expansion of Bioconjugation Strategies

The integration of this compound into biomolecular systems is a key area of development, focusing on expanding its bioconjugation strategies. Researchers are working on developing robust and orthogonal chemical ligation methods to efficiently attach this compound or its functionalized derivatives to peptides, proteins, nucleic acids, and other biomolecules. This includes exploring advancements in click chemistry, such as copper-catalyzed or strain-promoted azide-alkyne cycloadditions, as well as developing new functional handles on the this compound scaffold that are compatible with a wider range of biomolecular targets and physiological conditions. The goal is to create stable conjugates with minimal impact on the biomolecule's native function, enabling precise labeling for imaging, drug delivery, or diagnostics.

Novel Therapeutic and Diagnostic Applications

Emerging research highlights the potential of this compound and its derivatives in novel therapeutic and diagnostic applications. Its unique chemical structure makes it a valuable building block for designing peptidomimetics with enhanced stability and altered biological activity, potentially leading to new classes of drugs. In diagnostics, this compound can be incorporated into imaging probes or biosensors, leveraging its reactivity or specific binding properties. For example, derivatives could be designed for targeted delivery of imaging agents to specific tissues or disease markers. The development of prodrug strategies, where this compound serves as a cleavable linker or a component of a drug conjugate, is also an active area of investigation, aiming to improve drug efficacy and reduce systemic toxicity.

Advanced Materials and Nanotechnology based on this compound Derivatives

The incorporation of this compound derivatives into advanced materials and nanotechnology offers exciting prospects. Researchers are exploring its use as a monomer or cross-linking agent in the synthesis of novel polymers with tailored properties, such as biodegradability, stimuli-responsiveness, or enhanced mechanical strength. These polymers could find applications in drug delivery systems, tissue engineering scaffolds, or as functional coatings. In nanotechnology, this compound can be used to functionalize nanoparticles or surfaces, imparting specific biological recognition capabilities or enabling controlled release of encapsulated substances. The development of self-assembling nanostructures incorporating this compound is also an area of growing interest, potentially leading to novel nanomaterials for sensing, catalysis, or targeted delivery.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing the purity and structural integrity of Z-Dehydro-Ala-OMe?

- Methodological Answer : Use thin-layer chromatography (TLC) with ≥98.0% purity as a baseline . For structural confirmation, combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze the methyl ester and Cbz-protected amine groups. Mass spectrometry (MS) should validate the molecular weight (235.24 g/mol) against theoretical values .

Q. How can researchers optimize the synthetic yield of this compound in lab-scale preparations?

- Methodological Answer : Monitor reaction intermediates via HPLC to identify bottlenecks in dehydroalanine formation. Adjust stoichiometry of protecting groups (e.g., Cbz) and methyl esterification conditions (e.g., methanol as solvent, acid catalysis). Document yield variations under different temperatures (20–40°C) and reaction times (4–24 hours) .

Q. What stability considerations are critical for storing this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated degradation studies under varying pH (3–9) and temperatures (4–37°C). Use UV-Vis spectroscopy to track decomposition products (e.g., free dehydroalanine) and recommend storage in anhydrous, dark conditions at −20°C .

Advanced Research Questions

Q. How do electronic effects of the Cbz group influence the reactivity of this compound in peptide coupling reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distribution across the α,β-unsaturated ester. Compare coupling efficiencies (e.g., via EDCI/HOBt) with analogs lacking the Cbz group. Validate with kinetic studies and 2D NMR to track regioselectivity .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess experimental variables (e.g., solvent polarity, catalyst loading). Replicate key studies with controlled humidity and oxygen levels, and publish negative results to clarify reproducibility challenges .

Q. How can computational modeling predict the stereochemical outcomes of this compound in asymmetric catalysis?

- Methodological Answer : Use molecular docking simulations (e.g., AutoDock Vina) to model interactions between this compound and chiral catalysts (e.g., BINOL-derived phosphates). Validate predictions with enantioselective HPLC and circular dichroism (CD) spectroscopy .

Q. What analytical approaches differentiate this compound degradation pathways in biological matrices?

- Methodological Answer : Employ LC-MS/MS with isotopically labeled internal standards (e.g., deuterated analogs) to quantify hydrolysis vs. oxidation products in simulated physiological buffers. Cross-reference with high-resolution MS/MS fragmentation patterns .

Methodological Best Practices

- Data Validation : Cross-check purity assays (TLC, HPLC) with orthogonal techniques like elemental analysis .

- Literature Review : Prioritize primary sources (e.g., Analytical and Bioanalytical Chemistry) over vendor catalogs to avoid bias .

- Ethical Reporting : Disclose all reaction conditions (e.g., inert atmosphere, solvent grades) to enable replication per Beilstein Journal of Organic Chemistry guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.